1-Methyl-1-nitroso-3-(p-bromophenyl)urea
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Overview
Description
1-Methyl-1-nitroso-3-(p-bromophenyl)urea is a chemical compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-nitroso-3-(p-bromophenyl)urea typically involves the reaction of 1-methyl-3-(4-bromophenyl)urea with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperatures to ensure the formation of the desired nitrosourea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-nitroso-3-(p-bromophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-Methyl-1-nitroso-3-(p-bromophenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its ability to alkylate DNA.
Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-nitroso-3-(p-bromophenyl)urea involves the alkylation of DNA. The nitroso group reacts with the DNA, forming covalent bonds and leading to the cross-linking of DNA strands. This inhibits DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(4-chlorophenyl)-1-nitrosourea
- 1-Methyl-3-(4-fluorophenyl)-1-nitrosourea
- 1-Methyl-3-(4-iodophenyl)-1-nitrosourea
Uniqueness
1-Methyl-1-nitroso-3-(p-bromophenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
23139-02-8 |
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Molecular Formula |
C8H8BrN3O2 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C8H8BrN3O2/c1-12(11-14)8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13) |
InChI Key |
XSHFAQXUVMJKGJ-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)N=O |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)N=O |
Key on ui other cas no. |
23139-02-8 |
Synonyms |
1-methyl-3-(4-bromophenyl)-1-nitrosourea Br-MPNU |
Origin of Product |
United States |
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